molecular formula C22H15F2NO4S B2996475 [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114850-68-8

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2996475
CAS No.: 1114850-68-8
M. Wt: 427.42
InChI Key: PAULWXPSJVODCS-UHFFFAOYSA-N
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Description

The compound 4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core modified with two key substituents:

  • A 3,4-difluorophenyl group at position 4 of the benzothiazin ring.
  • A 4-methoxyphenyl methanone group at position 2.

Properties

IUPAC Name

[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO4S/c1-29-16-9-6-14(7-10-16)22(26)21-13-25(15-8-11-17(23)18(24)12-15)19-4-2-3-5-20(19)30(21,27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAULWXPSJVODCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic derivative belonging to the benzothiazine class. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazine core with a methanone group and difluorophenyl substituents. The presence of the 1,1-dioxide functionality enhances its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazines exhibit significant antimicrobial properties. For instance, compounds similar to 4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 10 µM, demonstrating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Organism
Benzothiazine Derivative< 10Staphylococcus aureus
Benzothiazine Derivative< 10Escherichia coli

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. Specifically, it was effective against melanoma cells by disrupting cell viability and inducing cell cycle arrest at the S phase. The cytotoxicity was assessed using the MTT assay, which indicated a selective effect on cancer cells compared to normal cells .

The proposed mechanism involves interaction with specific cellular targets that lead to disruption of essential metabolic pathways. For example, the compound may act as an allosteric modulator affecting enzyme activity critical for pathogen survival or cancer cell proliferation. Key amino acids involved in binding include Ser-14 and Tyr-110, which are crucial for its inhibitory effects on target enzymes .

Case Studies

A notable case study involved synthesizing several derivatives based on the benzothiazine scaffold and assessing their biological activities. One derivative exhibited a significant reduction in melanin production in melanoma cells while maintaining low toxicity to normal cells. This indicates potential applications not only in cancer therapy but also in dermatological treatments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorophenyl group in the target compound is strongly electron-withdrawing, which may reduce electron density on the benzothiazin ring compared to analogs with 3,4-dimethoxyphenyl (e.g., : C25H22FNO7S). The 4-methoxyphenyl ketone substituent introduces moderate electron donation, contrasting with analogs bearing chloro (e.g., : C23H18ClNO3S) or alkyl groups (e.g., : [4-(4-butylphenyl)-...]), which have neutral or weak electron-withdrawing effects .

Molecular Weight and Physicochemical Properties

  • Molecular Weight: The target compound’s estimated molecular formula is C23H16F2NO4S (MW ≈ 447.4 g/mol), lighter than analogs like ’s C25H22FNO7S (499.5 g/mol) due to fewer methoxy groups and the presence of fluorine . Fluorine’s low atomic weight and high electronegativity contribute to reduced molecular bulk while enhancing metabolic stability .
  • Solubility and Lipophilicity: The sulfone group improves water solubility relative to non-sulfonated benzothiazines. However, the hydrophobic 3,4-difluorophenyl and 4-methoxyphenyl groups likely increase logP values compared to more polar analogs (e.g., : C25H21NO7S with dihydrobenzodioxin substituents) .

Crystallographic and Structural Insights

  • The sulfone group may further facilitate hydrogen bonding with solvents or biological targets . Substituent bulk (e.g., 3,4-dimethoxyphenyl in vs. 3,4-difluorophenyl in the target) influences ring puckering and torsional strain, as described in ’s puckering coordinate analysis .

Key Data Table: Structural and Molecular Comparisons

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C23H16F2NO4S* ~447.4 3,4-Difluorophenyl, 4-methoxyphenyl High electronegativity, moderate logP
[] C25H22FNO7S 499.5 3,4-Dimethoxyphenyl (×2), 6-Fluoro Electron-rich, higher solubility
[] C23H18ClNO3S 423.9 4-Chlorophenyl, 3,4-dimethylphenyl Electron-neutral, hydrophobic
[] C23H19NO5S 421.5 3-Methoxyphenyl, 4-methoxyphenyl Electron-donating, lower reactivity

*Estimated based on structural analogs.

Research Implications and Limitations

  • Pharmacological Potential: Fluorine substituents may enhance binding to targets like kinases or GPCRs, as seen in fluorinated drug candidates .
  • Knowledge Gaps: Absence of direct data on the target compound’s synthesis, crystallography, or bioactivity necessitates further study.
  • Contradictions : ’s dimethoxy analog shows higher solubility, suggesting the target compound’s difluoro/methoxy balance may optimize both stability and bioavailability .

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